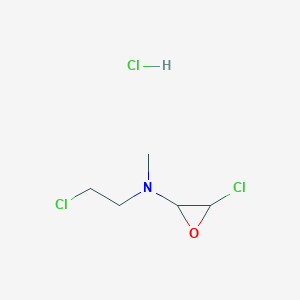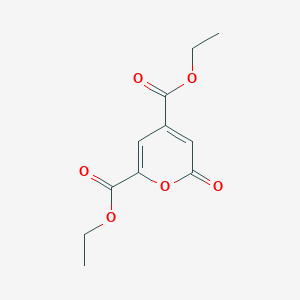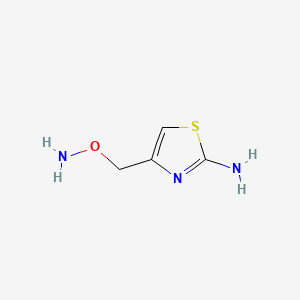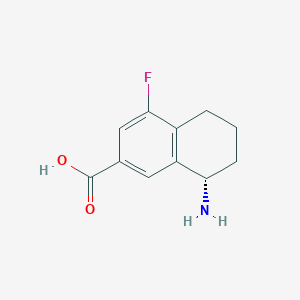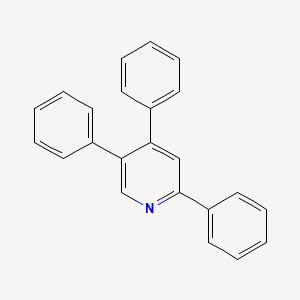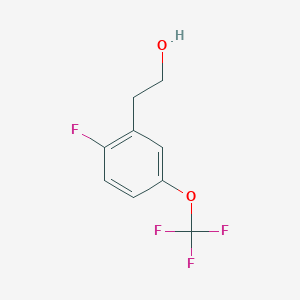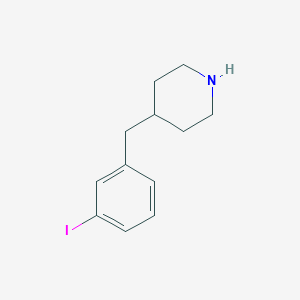
4-(3-Iodobenzyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Iodobenzyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of an iodine atom attached to the benzyl group, which is further connected to the piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Iodobenzyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-benzylpiperidine and an iodine source.
Iodination Reaction: The iodination of the benzyl group is achieved using an iodine source, such as iodine monochloride (ICl) or molecular iodine (I2), in the presence of a suitable oxidizing agent.
Reaction Conditions: The reaction is usually carried out in an organic solvent, such as dichloromethane (CH2Cl2), at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Advanced techniques, such as continuous flow reactors and automated synthesis, may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Iodobenzyl)piperidine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The benzyl group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction Reactions: The compound can be reduced to remove the iodine atom, yielding the corresponding benzylpiperidine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products
Substitution Reactions: Products include azido or cyano derivatives of benzylpiperidine.
Oxidation Reactions: Products include benzaldehyde or benzoic acid derivatives.
Reduction Reactions: The major product is benzylpiperidine.
Wissenschaftliche Forschungsanwendungen
4-(3-Iodobenzyl)piperidine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(3-Iodobenzyl)piperidine primarily involves its interaction with sigma receptors. Sigma receptors are a class of proteins involved in various cellular processes, including signal transduction and ion channel regulation. The compound binds to these receptors with high affinity, modulating their activity and influencing downstream signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Benzylpiperidine: Lacks the iodine atom, resulting in different chemical reactivity and biological activity.
4-(3-Bromobenzyl)piperidine: Contains a bromine atom instead of iodine, leading to variations in reactivity and binding affinity.
4-(3-Chlorobenzyl)piperidine: Contains a chlorine atom, which also affects its chemical and biological properties.
Uniqueness
4-(3-Iodobenzyl)piperidine is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and binding characteristics. The iodine atom enhances the compound’s ability to participate in specific reactions and interact with biological targets, making it valuable for various research applications .
Eigenschaften
Molekularformel |
C12H16IN |
|---|---|
Molekulargewicht |
301.17 g/mol |
IUPAC-Name |
4-[(3-iodophenyl)methyl]piperidine |
InChI |
InChI=1S/C12H16IN/c13-12-3-1-2-11(9-12)8-10-4-6-14-7-5-10/h1-3,9-10,14H,4-8H2 |
InChI-Schlüssel |
SPXYRKBEBVDGOE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1CC2=CC(=CC=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


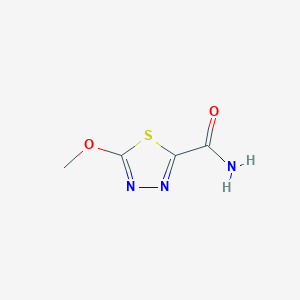
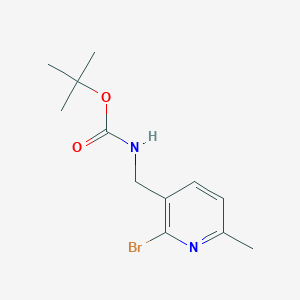
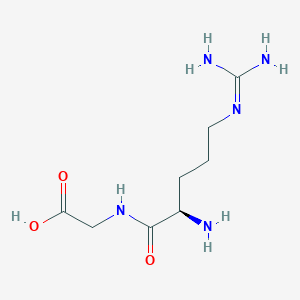
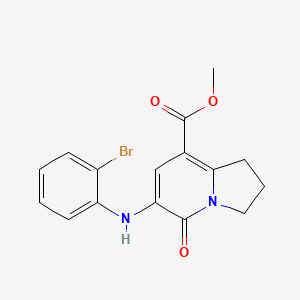
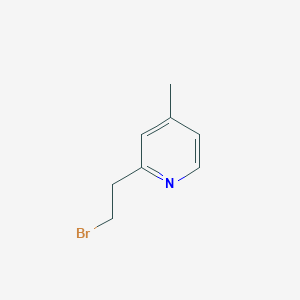
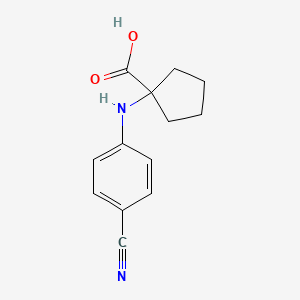
![6-Ethyl-4-(2-hydroxyethyl)-2H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B13120237.png)
